molecular formula C14H18BrNO2 B15251881 tert-Butyl 4-bromo-5-methylindoline-1-carboxylate

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate

Cat. No.: B15251881
M. Wt: 312.20 g/mol
InChI Key: DLDOJWSMKUEXHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The 3-position of the indole is formylated using the Vilsmeier-Haack reaction, resulting in the formation of a formyl group.

    Protection: The formyl group is then protected by converting it into a tert-butyl ester.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the indoline ring.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoline derivatives, while oxidation can produce indole derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions involving indoline derivatives.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is not well-documented. indoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through different pathways. The specific mechanism by which this compound exerts its effects would depend on its structure and the nature of the biological target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-bromoindoline-1-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    tert-Butyl 5-methylindoline-1-carboxylate: Similar structure but lacks the bromine atom at the 4-position.

    tert-Butyl 4-chloro-5-methylindoline-1-carboxylate: Similar structure but has a chlorine atom instead of a bromine atom at the 4-position.

Uniqueness

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the indoline ring. This unique combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

tert-butyl 4-bromo-5-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-6H,7-8H2,1-4H3

InChI Key

DLDOJWSMKUEXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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